molecular formula C19H15FN2O6S B2357557 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide CAS No. 896308-91-1

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2357557
CAS No.: 896308-91-1
M. Wt: 418.4
InChI Key: YBLUHLBFAMBSDK-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide is a compound with the molecular formula C19H15FN2O6S and a molecular weight of 418.4 g/mol.

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide involves several steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-furylethylamine to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, halogens, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-{2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl}cyclohexane carboxamide: Similar structure but different functional groups.

    N-{2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N’-[2-(4-morpholinyl)ethyl]ethanediamide: Contains additional functional groups that may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O6S/c20-14-6-8-16(9-7-14)29(26,27)18(17-5-2-10-28-17)12-21-19(23)13-3-1-4-15(11-13)22(24)25/h1-11,18H,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLUHLBFAMBSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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